Methyl 5-oxohexanoate

Description

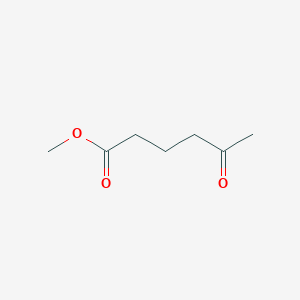

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-6(8)4-3-5-7(9)10-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVPOKSKJSJVIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065687 | |

| Record name | Hexanoic acid, 5-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13984-50-4 | |

| Record name | Hexanoic acid, 5-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13984-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 5-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013984504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 5-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 5-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-oxohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 5-oxohexanoate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for methyl 5-oxohexanoate. The information is curated to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Structure and Identification

Methyl 5-oxohexanoate is a bifunctional organic compound containing both a ketone and a methyl ester functional group. This structure makes it a versatile intermediate in organic synthesis.

DOT Script of the Chemical Structure of Methyl 5-Oxohexanoate

Caption: Chemical Structure of Methyl 5-Oxohexanoate.

Physicochemical Properties

A summary of the key physicochemical properties of methyl 5-oxohexanoate is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 144.17 g/mol | --INVALID-LINK--[2] |

| CAS Number | 13984-50-4 | --INVALID-LINK--[3] |

| IUPAC Name | methyl 5-oxohexanoate | --INVALID-LINK--[2] |

| Synonyms | Methyl 4-acetylbutyrate, 5-Oxohexanoic acid methyl ester | --INVALID-LINK--[2] |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Boiling Point | 202.2 °C at 760 mmHg | --INVALID-LINK--[1] |

| Density | 0.996 g/cm³ | --INVALID-LINK--[1] |

| Flash Point | 78.6 °C | --INVALID-LINK--[1] |

| SMILES | CC(=O)CCCC(=O)OC | --INVALID-LINK--[2] |

| InChI Key | AVVPOKSKJSJVIX-UHFFFAOYSA-N | --INVALID-LINK--[2] |

Experimental Protocols

DOT Script of a Representative Synthetic Workflow

Caption: Representative workflow for the synthesis of methyl 5-oxohexanoate.

Spectroscopic Data

The following tables summarize the available spectroscopic data for methyl 5-oxohexanoate, which are crucial for its identification and characterization.

Mass Spectrometry (MS)

The mass spectrum of methyl 5-oxohexanoate obtained by Gas Chromatography-Mass Spectrometry (GC-MS) provides key information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity | Proposed Fragment |

| 43 | 99.99 | [CH₃CO]⁺ |

| 55 | 64.10 | [C₄H₇]⁺ |

| 59 | 47.40 | [COOCH₃]⁺ |

| 74 | 70.00 | [CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement) |

| 113 | 54.70 | [M - OCH₃]⁺ |

| 144 | Low | [M]⁺ (Molecular Ion) |

Data sourced from PubChem[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.67 | s | 3H | -OCH₃ |

| ~2.52 | t | 2H | -CH₂-C=O (ketone) |

| ~2.33 | t | 2H | -CH₂-C=O (ester) |

| ~2.16 | s | 3H | -C(=O)CH₃ |

| ~1.90 | p | 2H | -CH₂-CH₂-CH₂- |

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~208.5 | C=O (ketone) |

| ~173.8 | C=O (ester) |

| ~51.6 | -OCH₃ |

| ~42.8 | -CH₂-C=O (ketone) |

| ~33.5 | -CH₂-C=O (ester) |

| ~29.9 | -C(=O)CH₃ |

| ~19.8 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum of methyl 5-oxohexanoate is expected to show characteristic absorption bands for its ketone and ester functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1200 | Strong | C-O stretch (ester) |

Safety and Handling

Methyl 5-oxohexanoate is classified as a combustible liquid and may cause skin and serious eye irritation.[2] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Applications in Research and Development

As a bifunctional molecule, methyl 5-oxohexanoate is a useful building block in organic synthesis. Its ketone and ester functionalities can be selectively manipulated to create more complex molecules, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

DOT Script of Logical Relationships in Synthetic Applications

Caption: Logical relationships of methyl 5-oxohexanoate in synthetic applications.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 5-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-oxohexanoate, also known as methyl 4-acetylbutyrate, is a bifunctional organic compound featuring both a ketone and a methyl ester functional group. This unique structural arrangement makes it a valuable intermediate in various synthetic applications, including the synthesis of more complex organic structures and as a potential building block for active pharmaceutical ingredients (APIs).[1] Its reactivity at both the carbonyl centers and the alpha-carbons allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characteristics of Methyl 5-oxohexanoate, tailored for professionals in research and drug development.

Physicochemical Properties

The key physicochemical properties of Methyl 5-oxohexanoate are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₃ | [1][2] |

| Molecular Weight | 144.17 g/mol | [1][2] |

| CAS Number | 13984-50-4 | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 202.2 °C at 760 mmHg, 100-101 °C at 11 Torr | [1][2] |

| Density | 0.996 g/cm³ | [1][2] |

| Flash Point | 78.6 °C (Closed Cup) | [1][2] |

| Refractive Index | 1.415 | [2] |

| LogP (o/w) | 0.279 (estimated) | [1] |

| Vapor Pressure | 0.295 mmHg at 25 °C | [2] |

Synthesis and Experimental Protocols

A straightforward method for the synthesis of Methyl 5-oxohexanoate (referred to as Methyl 4-acetylbutyrate) involves the esterification of 4-acetylbutyric acid.

Experimental Protocol: Synthesis of Methyl 5-oxohexanoate

This protocol describes the methylation of 4-acetylbutyric acid using methyl iodide.

Materials:

-

4-acetylbutyric acid

-

Sodium bicarbonate (NaHCO₃)

-

Dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

Procedure:

-

A slurry of sodium bicarbonate (25 g) is prepared in a solution of 4-acetylbutyric acid (13 g, 0.1 mol) in dimethylformamide (150 ml).

-

The mixture is stirred rapidly.

-

Methyl iodide (47 g) is added to the stirred slurry.[3]

-

The reaction is monitored for completion (e.g., by TLC or GC).

-

Upon completion, the reaction mixture is worked up to isolate the product. This typically involves quenching the reaction, extraction with a suitable organic solvent, washing the organic layer, drying, and removal of the solvent under reduced pressure.

-

Further purification can be achieved by distillation.

Spectroscopic Data

1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons, the methyl ketone protons, and the methylene protons of the carbon chain. The chemical shifts and coupling patterns would be consistent with the structure.

13C NMR Spectroscopy: The carbon NMR spectrum will exhibit distinct resonances for the two carbonyl carbons (ketone and ester), the methoxy carbon of the ester, the methyl carbon of the ketone, and the three methylene carbons in the chain.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups. The typical range for these absorptions is between 1700 cm⁻¹ and 1750 cm⁻¹.[4] A C-O stretching band for the ester is also expected between 1250 cm⁻¹ and 1310 cm⁻¹.[4]

Reactivity and Potential Signaling Pathways

The presence of two electrophilic carbonyl centers and acidic α-protons dictates the reactivity of Methyl 5-oxohexanoate.

Reactivity of the Ketone and Ester Groups:

-

Nucleophilic Addition: The ketone carbonyl is susceptible to nucleophilic attack by reagents such as Grignards and organolithiums.

-

Reduction: Both the ketone and the ester can be reduced using appropriate reducing agents like sodium borohydride (selective for the ketone) or lithium aluminum hydride (reduces both).

-

Enolate Formation: The protons alpha to both carbonyl groups can be abstracted by a base to form enolates, which can then participate in various C-C bond-forming reactions.

As of now, there is no specific information in the scientific literature detailing the involvement of Methyl 5-oxohexanoate in biological signaling pathways. However, as a keto ester, it belongs to a class of compounds that can have various metabolic effects.[1] For instance, some ketone esters are used to induce a state of ketosis for therapeutic or performance-enhancing purposes.[5]

References

An In-depth Technical Guide to Methyl 5-oxohexanoate (CAS: 13984-50-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-oxohexanoate is a bifunctional organic compound featuring both a ketone and a methyl ester functional group. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of methyl 5-oxohexanoate, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development. Detailed experimental protocols for its synthesis and purification, along with a summary of its spectroscopic data, are presented to facilitate its use in a laboratory setting. Furthermore, this document explores its potential role as a building block in the synthesis of bioactive molecules and discusses hypothetical metabolic and signaling pathways.

Chemical and Physical Properties

Methyl 5-oxohexanoate, with the chemical formula C₇H₁₂O₃, is a colorless to light yellow liquid.[1] Its fundamental properties are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 13984-50-4 | [2] |

| Molecular Weight | 144.17 g/mol | [2][3] |

| IUPAC Name | methyl 5-oxohexanoate | [2][3] |

| Synonyms | Methyl 4-acetylbutyrate, 5-Oxohexanoic acid methyl ester | [2][3] |

| Boiling Point | 202.2 °C at 760 mmHg | [1] |

| Density | 0.996 g/cm³ | [1] |

| Flash Point | 78.6 °C | [1] |

| InChI | InChI=1S/C7H12O3/c1-6(8)4-3-5-7(9)10-2/h3-5H2,1-2H3 | [2][3] |

| InChIKey | AVVPOKSKJSJVIX-UHFFFAOYSA-N | [2][3] |

| SMILES | CC(=O)CCCC(=O)OC | [2][3] |

Spectroscopic Data

The structural elucidation of methyl 5-oxohexanoate is confirmed through various spectroscopic techniques. The key spectral data are summarized below.

| Spectroscopic Data | Description | Reference |

| ¹H NMR | Predicted signals for six distinct proton environments. | [4] |

| ¹³C NMR | Spectra available for reference. | [2][3][5] |

| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M+): m/z 144. Major fragments at m/z 43, 55, 74, and 113. | [3] |

| Infrared (IR) Spectroscopy | Characteristic sharp peak for C=O (ester) around 1750 cm⁻¹ and another for C=O (ketone) around 1715 cm⁻¹. A sharp peak for C-O is observed around 1210 cm⁻¹. | [6] |

Synthesis and Purification

Methyl 5-oxohexanoate can be synthesized through several routes, including the direct esterification of 5-oxohexanoic acid or via synthetic pathways that construct the carbon skeleton and functional groups. The following protocols are based on established methods for the synthesis of the closely related 2-methyl-5-oxohexanoic acid and can be adapted for the target molecule.

Synthesis via Michael Addition and Esterification

This two-step process involves a base-catalyzed Michael addition to form the carbon backbone, followed by esterification.

Step 1: Synthesis of 5-Oxohexanoic Acid via Michael Addition [7]

-

Materials: Ethyl acetoacetate, methyl vinyl ketone, potassium t-butoxide, t-butanol, hydrochloric acid, ethyl acetate, anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of ethyl acetoacetate (1.0 eq) in t-butanol, add a catalytic amount of potassium t-butoxide (0.05 eq) at a temperature maintained at or below 10 °C.

-

To this mixture, add methyl vinyl ketone (1.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC.

-

Neutralize the mixture with a mild acid and remove the solvent under reduced pressure.

-

To the crude intermediate, add a 3M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux (approximately 100 °C) and maintain for 4 hours.

-

After cooling to room temperature, saturate the aqueous solution with sodium chloride and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield crude 5-oxohexanoic acid.

-

Step 2: Fischer Esterification of 5-Oxohexanoic Acid

-

Materials: Crude 5-oxohexanoic acid, methanol, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve the crude 5-oxohexanoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the excess methanol by rotary evaporation.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 5-oxohexanoate.

-

Purification

The crude methyl 5-oxohexanoate can be purified by vacuum distillation to obtain the final product with high purity.

Caption: General workflow for the synthesis and purification of Methyl 5-oxohexanoate.

Applications in Drug Development and Organic Synthesis

Methyl 5-oxohexanoate serves as a versatile building block in organic synthesis due to its two reactive functional groups.[8][9] While direct incorporation into a marketed drug is not widely documented, its utility lies in the synthesis of key structural motifs found in various biologically active molecules.

-

Synthesis of Lactones: The ketone functionality can be reduced to a secondary alcohol, which can then undergo intramolecular cyclization (lactonization) to form substituted γ-butyrolactones.[10] These lactone rings are present in a wide array of natural products and pharmacologically active compounds.[11]

-

Synthesis of Cyclopentenones: Intramolecular aldol condensation reactions can be employed to construct cyclopentenone rings, which are core structures in prostaglandins and other bioactive molecules.[10]

-

Pharmaceutical Intermediate: As a bifunctional molecule, it can be used to build more complex organic structures that are precursors to active pharmaceutical ingredients (APIs).[1]

Potential Biological Role and Signaling Pathways

Currently, there is a lack of published research on the specific biological activity of methyl 5-oxohexanoate. However, based on its structure as a keto-acid derivative, a hypothetical metabolic pathway and potential interactions with signaling pathways can be proposed.

Hypothetical Metabolic Pathway

It is plausible that methyl 5-oxohexanoate, after hydrolysis to 5-oxohexanoic acid, could enter cellular metabolism. The proposed pathway involves its activation to the corresponding Coenzyme A (CoA) ester, followed by degradation through pathways analogous to fatty acid and branched-chain amino acid metabolism, ultimately yielding acetyl-CoA, which can enter the citric acid cycle.[1]

Caption: A hypothetical metabolic pathway for Methyl 5-oxohexanoate.

Potential Signaling Pathway Interactions

The metabolic products of methyl 5-oxohexanoate could potentially intersect with key cellular signaling pathways. For instance, the generation of acetyl-CoA can influence the cellular energy status and thereby impact pathways regulated by AMP-activated protein kinase (AMPK). Furthermore, as a short-chain fatty acid-like molecule, it might interact with free fatty acid receptors (FFARs), which are G protein-coupled receptors involved in metabolic regulation.[1] However, these are theoretical considerations that require experimental validation.

Safety and Handling

Methyl 5-oxohexanoate is classified as a combustible liquid and can cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.[1]

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1] Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Conclusion

Methyl 5-oxohexanoate is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its bifunctional nature allows for the construction of diverse and complex molecular scaffolds, including lactones and cyclopentenones, which are prevalent in many biologically active compounds. While its direct biological role has not been extensively studied, its potential metabolic pathways and interactions with cellular signaling present intriguing avenues for future research. The detailed synthetic protocols and comprehensive physicochemical and spectroscopic data provided in this guide are intended to empower researchers to effectively utilize this compound in their scientific endeavors. As the demand for novel therapeutics continues to grow, the importance of versatile building blocks like methyl 5-oxohexanoate in the drug development pipeline is undeniable.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Methyl 5-oxohexanoate | C7H12O3 | CID 84129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Biogenesis Inspired Total Synthesis of Natural Products : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

Navigating the Biological Landscape of Methyl 5-Oxohexanoate and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-oxohexanoate and its structural analogs represent a class of compounds with emerging interest in the field of drug discovery and development. While comprehensive biological data on methyl 5-oxohexanoate itself remains limited in publicly accessible literature, recent research has illuminated the significant therapeutic potential of its derivatives. This technical guide provides a consolidated overview of the current understanding of the biological activities of these compounds, with a primary focus on a series of methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate analogs that have demonstrated promising anti-inflammatory, antioxidant, and antibacterial properties.

This document is intended to serve as a valuable resource for researchers by presenting available quantitative data in a structured format, offering detailed experimental protocols for key biological assays, and visualizing relevant biological pathways and workflows. It is important to note that while qualitative descriptions of biological activity for certain analogs are available, specific quantitative data from some primary sources were not publicly accessible and are therefore not included in this guide. The methodologies and pathways described herein are based on established principles and published research in the relevant fields.

Quantitative Data Summary

The biological activities of methyl 5-oxohexanoate analogs, particularly the methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate series (compounds 7a-l ), have been evaluated through various in vitro assays. The following tables summarize the available quantitative and qualitative data to facilitate comparison.

Table 1: Anti-inflammatory Activity of Methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate Analogs (7a-l)

| Compound | Aryl Substituent | Anti-inflammatory Activity (Protein Denaturation Assay) | IC50 (µM) |

| 7c | Specific aryl structure | Excellent | Low µM concentration |

| 7f | Specific aryl structure | Excellent | Low µM concentration |

| 7i | Specific aryl structure | Excellent | Low µM concentration |

| 7l | Specific aryl structure | Excellent | Low µM concentration |

| Diclofenac | (Reference) | - | - |

Note: Specific IC50 values were noted as being low but were not available in the reviewed literature abstracts. The activity of these compounds was reported to be significantly better than the reference drug, diclofenac.

Table 2: Antibacterial Activity of Methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate Analogs (7a-l)

| Compound | Target Microorganism | Antibacterial Activity (Qualitative) | Minimum Inhibitory Concentration (MIC) |

| 7a-l | Staphylococcus aureus | Promising | Data not available |

| 7a-l | Bacillus subtilis | Promising | Data not available |

| 7i | Gram-positive bacteria | Excellent | Data not available |

| 7b | Escherichia coli | Moderate | Data not available |

| 7c | Escherichia coli | Moderate | Data not available |

| 7j | Escherichia coli | Moderate | Data not available |

| 7k | Escherichia coli | Moderate | Data not available |

| 7l | Escherichia coli | Moderate | Data not available |

| Streptomycin | (Reference) | - | - |

Note: While the antibacterial activity was described as "promising" or "moderate," specific MIC values were not available in the reviewed literature abstracts.

Table 3: Antioxidant and Cytotoxic Activities of Methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate Analogs (7a-l)

| Compound Series | Biological Activity | Assay | Results |

| 7a-l | Antioxidant | Not specified in abstract | Investigated |

| 7a-l | Cytotoxicity | MTT Assay | Assessed against A549 lung cancer cells |

Note: Quantitative data for antioxidant and cytotoxic activities were not available in the reviewed literature abstracts.

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed to evaluate the biological activities of compounds like methyl 5-oxohexanoate and its analogs.

In Vitro Anti-inflammatory Activity: Protein Denaturation Assay

This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.

-

Reagents and Materials:

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Test compounds (analogs of methyl 5-oxohexanoate)

-

Reference standard (e.g., Diclofenac sodium)

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of the test compounds and the reference standard in a suitable solvent (e.g., DMSO).

-

The reaction mixture consists of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of PBS (pH 6.4), and 2.0 mL of various concentrations of the test compound or standard.

-

A control solution is prepared by substituting the test compound with an equal volume of the solvent.

-

The mixtures are incubated at 37°C for 20 minutes.

-

Denaturation is induced by heating the mixtures at 70°C in a water bath for 5 minutes.

-

After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

-

The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value (the concentration of the test compound required to inhibit 50% of protein denaturation) is determined by plotting the percentage inhibition against the compound concentration.

-

In Vitro Antibacterial Activity: Agar Well Diffusion Method

This method determines the susceptibility of bacteria to the test compounds by measuring the zone of growth inhibition.

-

Reagents and Materials:

-

Bacterial strains (e.g., S. aureus, B. subtilis, E. coli)

-

Nutrient agar medium

-

Sterile petri dishes

-

Test compounds

-

Reference standard (e.g., Streptomycin)

-

Sterile cork borer

-

-

Procedure:

-

Prepare sterile nutrient agar plates.

-

Inoculate the agar plates uniformly with the test bacterial culture.

-

Create wells of 6 mm diameter in the agar using a sterile cork borer.

-

Add a defined concentration of the test compound solution into the wells.

-

A well with the solvent serves as a negative control, and a well with a standard antibiotic serves as a positive control.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

-

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Reagents and Materials:

-

Cancer cell line (e.g., A549 human lung carcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Aspirate the medium containing MTT and add 100-200 µL of a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.

-

Visualization of Pathways and Workflows

Signaling Pathways

The anti-inflammatory activity of the methyl 5-oxohexanoate analogs may be attributed to the inhibition of the cyclooxygenase (COX) pathway, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

The antibacterial activity, particularly against Gram-negative bacteria like E. coli, could involve the inhibition of DNA gyrase, an essential bacterial enzyme.

Experimental Workflows

The general workflow for assessing the biological activity of novel compounds is a multi-step process.

The Enigmatic Presence of Methyl 5-oxohexanoate in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-oxohexanoate, a keto ester with potential applications in chemical synthesis and drug development, has been identified as a naturally occurring volatile compound. This technical guide provides a comprehensive overview of its known natural sources, a plausible biosynthetic pathway, and detailed experimental protocols for its identification and quantification. While its presence is confirmed in certain plant species, quantitative data remains elusive, highlighting a significant gap in current research. This document aims to consolidate the available information and provide a framework for future investigations into the biochemistry and analytical chemistry of this intriguing molecule.

Natural Occurrence of Methyl 5-oxohexanoate

Methyl 5-oxohexanoate has been reported in at least two tropical fruit species, suggesting its role as a minor flavor or aroma constituent. The primary known natural sources are:

-

Carica papaya (Papaya): The presence of Methyl 5-oxohexanoate in papaya has been documented in chemical databases, indicating it as one of the numerous volatile compounds that contribute to the complex aroma profile of this fruit.[1]

-

Theobroma grandiflorum (Cupuaçu): This Amazonian fruit, a relative of cacao, is another confirmed source of Methyl 5-oxohexanoate.[2]

Despite its confirmed presence, a thorough review of the scientific literature on the volatile compositions of papaya and cupuaçu reveals that Methyl 5-oxohexanoate is not typically listed among the major or key aroma-contributing compounds.[3] This suggests that it likely occurs at low concentrations.

Table 1: Documented Natural Sources of Methyl 5-oxohexanoate

| Species | Common Name | Family | Part of Plant | Reference |

| Carica papaya L. | Papaya | Caricaceae | Fruit | [1] |

| Theobroma grandiflorum (Willd. ex Spreng.) K.Schum. | Cupuaçu | Malvaceae | Fruit | [2] |

Biosynthesis of Methyl 5-oxohexanoate: A Plausible Pathway

A definitive, experimentally validated biosynthetic pathway for Methyl 5-oxohexanoate has not been elucidated. However, based on established principles of fatty acid and ester biosynthesis in plants, a hypothetical pathway can be proposed. The formation of Methyl 5-oxohexanoate likely involves two key stages: the synthesis of its precursor, 5-oxohexanoic acid, followed by its esterification.

Proposed Biosynthesis of 5-Oxohexanoic Acid

The biosynthesis of the C6 backbone of 5-oxohexanoic acid is likely derived from the fatty acid synthesis pathway, which commences with acetyl-CoA. The introduction of the keto group at the C-5 position is a key step. This could potentially occur through the oxidation of a saturated fatty acid precursor.

Figure 1: Proposed Biosynthetic Pathway for Methyl 5-oxohexanoate

Caption: A plausible biosynthetic pathway for Methyl 5-oxohexanoate in plants.

Esterification

The final step in the biosynthesis is the esterification of 5-oxohexanoic acid with methanol to form Methyl 5-oxohexanoate. This reaction is typically catalyzed by an alcohol acyltransferase (AAT). Alternatively, a methyltransferase could directly methylate the carboxyl group of 5-oxohexanoic acid, using a methyl donor like S-adenosyl-L-methionine (SAM).

Experimental Protocols

The analysis of Methyl 5-oxohexanoate from natural sources requires sensitive and specific analytical techniques due to its likely low concentration and volatile nature. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is the method of choice for such analyses.

Extraction and Identification of Methyl 5-oxohexanoate from Fruit Samples

This protocol provides a general framework for the extraction and identification of Methyl 5-oxohexanoate from fruit matrices like papaya or cupuaçu.

Figure 2: Experimental Workflow for the Analysis of Methyl 5-oxohexanoate

Caption: A standard workflow for analyzing Methyl 5-oxohexanoate in fruit.

Materials:

-

Fresh, ripe fruit (e.g., papaya, cupuaçu)

-

Deionized water

-

Sodium chloride (NaCl)

-

Internal standard (e.g., methyl heptanoate)

-

HS-SPME vials (20 mL) with PTFE/silicone septa

-

SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Weigh 5 g of fresh fruit pulp into a 20 mL HS-SPME vial.

-

Add 5 mL of deionized water and 1 g of NaCl to enhance the release of volatile compounds.

-

Spike the sample with an appropriate internal standard for quantification.

-

Immediately seal the vial with a PTFE/silicone septum.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heating block or water bath and equilibrate at 40°C for 15 minutes with gentle agitation.

-

Expose the SPME fiber to the headspace of the sample for 30 minutes at 40°C.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: Desorb the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/minute.

-

Ramp 2: Increase to 240°C at a rate of 10°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

-

Mass Spectrometer:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass range: m/z 40-350.

-

Ion source temperature: 230°C.

-

Transfer line temperature: 250°C.

-

-

-

Data Analysis:

-

Identify Methyl 5-oxohexanoate by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantify the compound by comparing its peak area to the peak area of the internal standard.

-

Table 2: Key GC-MS Parameters for the Analysis of Methyl 5-oxohexanoate

| Parameter | Value |

| GC System | |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Column | DB-5ms (or equivalent) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | 40°C (2 min) -> 150°C (5°C/min) -> 240°C (10°C/min, 5 min) |

| MS System | |

| Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-350 |

| Ion Source Temperature | 230°C |

Challenges and Future Directions

The study of the natural occurrence and biosynthesis of Methyl 5-oxohexanoate is still in its infancy. The primary challenges are its low abundance in natural sources and the lack of commercially available standards for its precursor, 5-oxohexanoic acid.

Future research should focus on:

-

Quantitative Analysis: Developing and validating sensitive analytical methods to accurately quantify Methyl 5-oxohexanoate in various plant tissues and at different stages of development.

-

Biosynthetic Pathway Elucidation: Utilizing isotopic labeling studies and transcriptomic analysis to identify the enzymes and genes involved in its biosynthesis.

-

Screening of Natural Sources: Expanding the search for Methyl 5-oxohexanoate to a wider range of plant species, as well as to microorganisms and insects, to better understand its distribution in nature.

Conclusion

Methyl 5-oxohexanoate is a naturally occurring compound with confirmed presence in Carica papaya and Theobroma grandiflorum. While a plausible biosynthetic pathway can be proposed based on general plant biochemistry, specific details and quantitative data are currently lacking. The experimental protocols outlined in this guide provide a robust starting point for researchers aiming to investigate this compound further. Addressing the existing knowledge gaps will be crucial for unlocking the potential of Methyl 5-oxohexanoate in various scientific and industrial applications.

References

An In-depth Technical Guide to the Safety and Handling of Methyl 5-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for Methyl 5-oxohexanoate (CAS 13984-50-4), a versatile intermediate used in organic synthesis and as a key component in the synthesis of certain active pharmaceutical ingredients (APIs).[1] Given its utility in research and development for creating new synthetic routes and innovative materials, a thorough understanding of its hazard profile and proper handling procedures is crucial for ensuring laboratory safety.[1]

Chemical and Physical Properties

A summary of the key physical and chemical properties of Methyl 5-oxohexanoate is presented below. This data is essential for the safe design of experiments and for appropriate storage and handling.

| Property | Value |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol [1][2] |

| Appearance | Colorless to light yellow liquid[1] or colorless to white liquid or solid |

| Boiling Point | 202.2 °C at 760 mmHg[1][3], 100-101 °C at 11 Torr[1] |

| Density | 0.996 g/cm³[1][3] |

| Flash Point | 78.6 °C (Closed Cup)[1][3] |

| Vapor Pressure | 0.295 mmHg at 25 °C (estimated)[3][4] |

| Solubility | Moderately water-soluble (estimated LogP (o/w): 0.279)[1][4] |

| Refractive Index | 1.415[3] |

Hazard Identification and Classification

Methyl 5-oxohexanoate is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable liquids | Warning | H227: Combustible liquid[2] | |

| Skin corrosion/irritation | Warning | H315: Causes skin irritation[1][2] | |

| Serious eye damage/eye irritation | Warning | H319: Causes serious eye irritation[1][2] | |

| Acute toxicity, oral | Warning | H302: Harmful if swallowed | |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Warning | H335: May cause respiratory irritation |

Safety and Handling Procedures

Adherence to proper safety protocols is mandatory when working with Methyl 5-oxohexanoate to minimize risk.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling to determine the necessary PPE. The following are general recommendations:

-

Eye Protection: Wear chemical safety goggles or a face shield.[1]

-

Hand Protection: Wear compatible chemical-resistant gloves.[1]

-

Skin and Body Protection: A lab coat should be worn. In situations with a higher risk of splashing, additional protective clothing may be necessary.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1] If ventilation is inadequate, a suitable respirator should be used.

Safe Handling and Storage

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[5] Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[1] Keep away from heat, sparks, open flames, and hot surfaces.[6] Use only non-sparking tools and take precautionary measures against static discharge.[6]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[6] The recommended storage temperature is room temperature.

Emergency Procedures

In the event of an emergency, follow these first-aid measures and response protocols.

| Situation | Protocol |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek medical attention. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water.[7] If skin irritation occurs, seek medical advice. |

| Inhalation | Move the victim into fresh air.[7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[7] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8] |

| Fire | Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[6] |

| Spill | Contain spillage and collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local regulations.[6] Ensure adequate ventilation and remove all sources of ignition.[6] |

Experimental Protocols

Visualized Workflows and Hazard Relationships

To aid in the understanding of safety procedures and hazard interactions, the following diagrams are provided.

Caption: General laboratory workflow for handling chemical intermediates.

Caption: Hazard relationships for Methyl 5-oxohexanoate.

References

- 1. nbinno.com [nbinno.com]

- 2. Methyl 5-oxohexanoate | C7H12O3 | CID 84129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13984-50-4 methyl 5-oxohexanoate methyl 5-oxohexanoate - CAS Database [chemnet.com]

- 4. methyl 5-oxohexanoate, 13984-50-4 [thegoodscentscompany.com]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 5-Methyl-3-oxohexanoic acid methyl ester - Safety Data Sheet [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

GHS Hazard Profile of Methyl 5-oxohexanoate: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard information for Methyl 5-oxohexanoate (CAS No. 13984-50-4). The information is intended for researchers, scientists, and professionals in drug development who handle this compound. While specific toxicological studies on Methyl 5-oxohexanoate are limited, this guide synthesizes available data from safety data sheets and chemical databases to provide a concise and actionable hazard profile.

GHS Hazard Classification

Methyl 5-oxohexanoate is a chemical intermediate used in organic synthesis, including as a component in the synthesis of some active pharmaceutical ingredients. Based on available GHS classifications, it is identified as a substance that requires careful handling due to its potential health and physical hazards.[1]

GHS Pictograms and Signal Word

The GHS pictograms associated with Methyl 5-oxohexanoate are intended to provide a quick visual reference to the types of hazards it presents.

-

Pictogram:

-

Exclamation Mark (GHS07)

-

-

Signal Word: Warning [1]

Hazard and Precautionary Statements

The following tables summarize the GHS hazard (H) and precautionary (P) statements for Methyl 5-oxohexanoate.

Table 1: GHS Hazard Statements for Methyl 5-oxohexanoate

| Code | Hazard Statement | Source |

| H227 | Combustible liquid | [1] |

| H302 | Harmful if swallowed | |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H320 | Causes eye irritation | |

| H335 | May cause respiratory irritation |

Table 2: GHS Precautionary Statements for Methyl 5-oxohexanoate

| Code | Precautionary Statement | Source |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [1] |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [1] |

| P264 | Wash hands thoroughly after handling. | [1] |

| P271 | Use only outdoors or in a well-ventilated area. | [1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [1] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| P319 | Get medical help if you feel unwell. | [1] |

| P321 | Specific treatment (see supplemental first aid instruction on this label). | [1] |

| P332+P317 | If skin irritation occurs: Get medical help. | [1] |

| P337+P317 | If eye irritation persists: Get medical help. | [1] |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | [1] |

| P370+P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. | [1] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [1] |

| P405 | Store locked up. | [1] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [1] |

Experimental Protocols for Hazard Assessment

For a substance with the hazard profile of Methyl 5-oxohexanoate, the following experimental protocols would be relevant:

Table 3: Recommended OECD Test Guidelines for Hazard Assessment

| Hazard Endpoint | Relevant OECD Test Guideline(s) | Experimental Overview |

| Skin Irritation/Corrosion | OECD 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) OECD 404 (Acute Dermal Irritation/Corrosion) | These tests assess the potential of a substance to cause reversible inflammatory changes (irritation) or irreversible tissue damage (corrosion) to the skin. The in vitro method uses reconstructed human epidermis to predict skin irritation, while the in vivo method involves applying the substance to the skin of experimental animals. |

| Serious Eye Damage/Irritation | OECD 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage) OECD 405 (Acute Eye Irritation/Corrosion) | These guidelines evaluate the potential for a substance to cause tissue damage in the eye, or serious physical decay of vision. The in vitro method uses a reconstructed human cornea-like epithelium, while the in vivo test involves instilling the substance into the eyes of experimental animals and observing the effects. |

| Acute Oral Toxicity | OECD 420 (Acute Oral Toxicity - Fixed Dose Procedure) OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method) OECD 425 (Acute Oral Toxicity: Up-and-Down Procedure) | These methods are used to determine the short-term toxicity of a substance when ingested. They provide information on the median lethal dose (LD50) and can help classify the substance for its acute oral toxicity hazard. |

| Acute Inhalation Toxicity | OECD 403 (Acute Inhalation Toxicity) | This guideline assesses the toxicity of a substance when inhaled over a short period. It helps to determine the median lethal concentration (LC50) and is crucial for substances that may be volatile or aerosolized. |

| Mutagenicity | OECD 471 (Bacterial Reverse Mutation Test - Ames Test) | This in vitro test is widely used to screen for the mutagenic potential of a chemical by assessing its ability to induce mutations in several strains of Salmonella typhimurium and Escherichia coli. |

The absence of specific studies for Methyl 5-oxohexanoate necessitates that researchers handle this compound with caution, adhering to the GHS precautionary statements.[2]

Logical Workflow for GHS Hazard Classification

The GHS classification for a chemical like Methyl 5-oxohexanoate is determined through a structured process that evaluates available data against a set of established criteria. The following diagram illustrates a simplified logical workflow for this process.

Conclusion

While Methyl 5-oxohexanoate is a valuable chemical intermediate, it possesses hazards that necessitate careful handling and the use of appropriate personal protective equipment, particularly to prevent skin and eye contact. The GHS classification indicates it is a combustible liquid that causes skin and serious eye irritation, and may also be harmful if swallowed or inhaled.[1] For a complete understanding of its toxicological profile, further experimental studies following standardized protocols are warranted. Researchers should always consult the most recent Safety Data Sheet (SDS) from their supplier before handling this chemical.

References

Potential research applications of Methyl 5-oxohexanoate

An In-depth Technical Guide to the Research Applications of Methyl 5-oxohexanoate

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl 5-oxohexanoate (CAS No. 13984-50-4) is a bifunctional organic compound featuring both a ketone and a methyl ester group.[1][2] This unique structural arrangement makes it a highly versatile and valuable building block in organic synthesis.[1] Its primary research application lies in its utility as a precursor for constructing more complex molecular architectures, particularly five-membered carbocyclic rings via intramolecular cyclization reactions.[3][4] While direct biological activities of Methyl 5-oxohexanoate are not extensively documented, its role as an intermediate in the synthesis of potentially bioactive molecules positions it as a compound of significant interest for medicinal chemistry and drug discovery.[1][5] This guide provides a comprehensive overview of its chemical properties, core synthetic applications, detailed experimental protocols, and potential future research directions.

Chemical and Physical Properties

Methyl 5-oxohexanoate, also known as methyl 4-acetylbutyrate, is a colorless to light yellow liquid under standard conditions.[1][2] Its bifunctional nature, containing both a nucleophilic/electrophilic keto group and an electrophilic ester, dictates its chemical reactivity and synthetic utility. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 13984-50-4 | [1][2][6] |

| Molecular Formula | C₇H₁₂O₃ | [2][6] |

| Molecular Weight | 144.17 g/mol | [1][2] |

| IUPAC Name | methyl 5-oxohexanoate | [2] |

| Synonyms | Methyl 4-acetylbutyrate, Hexanoic acid, 5-oxo-, methyl ester | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | ~0.996 g/cm³ | [1][6] |

| Boiling Point | 202.2 °C at 760 mmHg | [1][6] |

| Flash Point | 78.6 °C (Closed Cup) | [1][6] |

| SMILES | CC(=O)CCCC(=O)OC | [2] |

| InChIKey | AVVPOKSKJSJVIX-UHFFFAOYSA-N | [2] |

Core Research Application: A Versatile Synthetic Intermediate

The most significant application of Methyl 5-oxohexanoate in a research context is its role as a precursor in the synthesis of cyclic compounds. The linear six-carbon backbone with carbonyl functionalities at positions 1 and 5 is perfectly suited for intramolecular reactions to form five-membered rings, a common structural motif in natural products and pharmaceuticals.

Intramolecular Aldol Condensation to form Cyclopentenones

The intramolecular aldol condensation is a powerful carbon-carbon bond-forming reaction that is highly relevant to Methyl 5-oxohexanoate and its derivatives.[3] In a dicarbonyl compound, a base can remove an alpha-proton from one carbonyl group to form an enolate, which then acts as a nucleophile, attacking the other carbonyl group.[3][7] For 1,4-dicarbonyl systems like the parent acid of Methyl 5-oxohexanoate, this reaction is particularly efficient as it leads to the formation of a thermodynamically stable five-membered ring.[7][8]

The general transformation involves the base-catalyzed cyclization of the corresponding dicarbonyl precursor to form a cyclic β-hydroxy ketone, which can then dehydrate (often upon heating) to yield an α,β-unsaturated ketone, specifically a cyclopentenone derivative.[9] For instance, the related compound 2,5-hexanedione undergoes this reaction to produce 3-methylcyclopent-2-enone with high yield.[4] This highlights a key synthetic pathway for which Methyl 5-oxohexanoate is an ideal starting material.

Potential Applications in Drug Discovery

Chemical "building blocks" are relatively simple molecules that can be assembled into more complex structures for the development of new medicines.[10][11][12] Methyl 5-oxohexanoate fits this description perfectly. The cyclopentenone scaffold, readily accessible from this precursor, is a core component of numerous biologically active compounds, including prostaglandins and various natural products. The ability to generate this key structural motif makes Methyl 5-oxohexanoate a valuable starting point for exploratory medicinal chemistry programs.

While there is a notable lack of research on the specific biological activity of Methyl 5-oxohexanoate itself, its structural similarity to short-chain fatty acids (SCFAs) and other keto acids suggests a potential for interaction with metabolic pathways.[5] Future research could explore its role as an endogenous metabolite or its effect on cellular signaling and enzyme activity.[5]

Experimental Protocols

The following is a representative protocol for the intramolecular aldol condensation of a 1,4-dicarbonyl compound to yield a cyclopentenone, a key reaction for which Methyl 5-oxohexanoate is a suitable precursor (potentially after hydrolysis of the ester).

Protocol: Base-Catalyzed Intramolecular Aldol Condensation

Objective: To synthesize a 3-methylcyclopent-2-enone derivative from a 2,5-hexanedione precursor, illustrating the core cyclization reaction applicable to Methyl 5-oxohexanoate derivatives.

Materials:

-

2,5-Hexanedione (as a model for the dicarbonyl system)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M aqueous solution)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, and heating mantle.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,4-dicarbonyl starting material (e.g., 2,5-hexanedione) in water.

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide to the flask while stirring at room temperature. The base acts as a catalyst to initiate the enolate formation.

-

Reaction and Cyclization: Heat the reaction mixture to reflux (approximately 100 °C) for 2-4 hours.[7] The elevated temperature promotes both the aldol condensation and the subsequent dehydration step to form the final α,β-unsaturated product.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (3x volumes).

-

Combine the organic layers and wash with brine to remove residual water and base.

-

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 3-methylcyclopent-2-enone can be purified further by vacuum distillation or column chromatography if necessary.

Future Research Directions

The potential of Methyl 5-oxohexanoate is far from fully explored. Future research could focus on several key areas:

-

Asymmetric Synthesis: Developing enantioselective cyclization methods to produce chiral cyclopentenones, which are highly valuable in pharmaceutical development.

-

Biological Screening: Investigating the direct biological effects of Methyl 5-oxohexanoate and its simple derivatives on various cell lines and enzyme systems to uncover potential therapeutic applications.

-

Derivatization: Expanding the library of compounds synthesized from this building block to create diverse molecular scaffolds for high-throughput screening in drug discovery programs.

-

Flavor and Fragrance Chemistry: Although not recommended for direct use, its derivatives could be synthesized and evaluated for unique sensory properties, given that related esters are prominent in this industry.[13][14]

Conclusion

Methyl 5-oxohexanoate is a synthetically valuable building block primarily due to its ideal structure for forming five-membered ring systems via intramolecular aldol condensation. Its application as an intermediate in the synthesis of complex cyclic molecules, particularly cyclopentenones, makes it a key compound for researchers in organic synthesis, natural product synthesis, and medicinal chemistry. While its own biological profile remains to be investigated, its utility in constructing biologically relevant scaffolds ensures its continued importance in the landscape of chemical research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Methyl 5-oxohexanoate | C7H12O3 | CID 84129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]

- 4. Synthesis of biomass-derived methylcyclopentane as a gasoline additive via aldol condensation/hydrodeoxygenation of 2,5-hexanedione - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. 13984-50-4 methyl 5-oxohexanoate methyl 5-oxohexanoate - CAS Database [chemnet.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. news.umich.edu [news.umich.edu]

- 11. Synthesis of Chiral Building Blocks for Use in Drug Discovery [mdpi.com]

- 12. Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. methyl 5-oxohexanoate, 13984-50-4 [thegoodscentscompany.com]

- 14. chemimpex.com [chemimpex.com]

Methyl 5-oxohexanoate: A Comprehensive Technical Review for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-oxohexanoate is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, containing both a ketone and a methyl ester functional group, allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of more complex organic structures and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the synthesis, reactivity, and applications of methyl 5-oxohexanoate, complete with experimental protocols and data presented for practical use by researchers in the field.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of methyl 5-oxohexanoate is provided below. This data is essential for reaction monitoring and product characterization.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₃ | [1][2] |

| Molecular Weight | 144.17 g/mol | [2] |

| CAS Number | 13984-50-4 | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 202.2 °C at 760 mmHg; 100-101 °C at 11 Torr | [1] |

| Density | 0.996 g/cm³ | [1] |

| Flash Point | 78.6 °C | [1] |

| Refractive Index | 1.415 | [1] |

| ¹H NMR (CDCl₃, δ) | ~2.5 (t, 2H, CH₂), ~2.1 (s, 3H, CH₃), ~1.9 (m, 2H, CH₂), ~3.6 (s, 3H, OCH₃) | [3] (inferred) |

| ¹³C NMR (CDCl₃, δ) | ~208.0 (C=O, ketone), ~173.0 (C=O, ester), ~51.5 (OCH₃), ~42.0 (CH₂), ~29.0 (CH₂), ~20.0 (CH₃), ~18.0 (CH₂) | [3] (inferred) |

Synthesis of Methyl 5-oxohexanoate

The synthesis of methyl 5-oxohexanoate can be achieved through several routes. One common method involves the Michael addition of a nucleophile to methyl acrylate, followed by subsequent transformations.

Caption: Synthetic workflow for Methyl 5-oxohexanoate.

Key Reactions of Methyl 5-oxohexanoate

The presence of both a ketone and an ester group allows for selective transformations.

Reduction of the Ketone

The ketone functionality can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride.[4]

Caption: Reduction of the ketone in Methyl 5-oxohexanoate.

Applications in Organic Synthesis and Drug Development

Methyl 5-oxohexanoate is a key intermediate in the synthesis of various organic molecules. Its bifunctional nature makes it a valuable precursor for the construction of heterocyclic compounds and other complex molecular architectures that are relevant in pharmaceutical development.[5]

Caption: Role of Methyl 5-oxohexanoate as a synthetic intermediate.

Experimental Protocols

Synthesis of Methyl 5-oxohexanoate via Michael Addition[7]

Materials:

-

Ethanol

-

Sodium metal

-

Acetylacetonate

-

Methyl acrylate

-

Acetic acid

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium (2.2 g) in ethanol (2 L) in a round-bottomed flask under an inert atmosphere. The solution is then cooled to 0 °C.

-

Acetylacetonate (500.0 g, 5.0 mol) is added dropwise to the cooled solution over 10 minutes.

-

Methyl acrylate (430 g) is then added dropwise at 0 °C over 10 minutes.

-

The reaction mixture is allowed to warm to room temperature and then refluxed for 1 hour. Reaction progress can be monitored by HPLC.

-

After cooling to room temperature, acetic acid (3 ml) is added.

-

Ethanol is removed by distillation under reduced pressure.

-

The crude mixture is purified by distillation (95-105 °C, 2.5 mbar) to yield the product.

Reduction of Methyl 5-oxohexanoate to Methyl 5-hydroxyhexanoate[8]

Materials:

-

Methyl 5-oxohexanoate

-

Methanol

-

Sodium borohydride

-

Acetone

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve methyl 5-oxohexanoate (1.0 eq) in methanol at 0 °C.

-

Add sodium borohydride (1.1 eq) portion-wise over 10 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction by the slow addition of acetone.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3 x 25 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired alcohol.

Safety Information

Methyl 5-oxohexanoate is classified as a combustible liquid and can cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound. Standard laboratory safety procedures should be followed.

References

- 1. 13984-50-4 methyl 5-oxohexanoate methyl 5-oxohexanoate - CAS Database [chemnet.com]

- 2. Methyl 5-oxohexanoate | C7H12O3 | CID 84129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Solved methyl 5-oxohexanoate reacts with1) NaBH42) | Chegg.com [chegg.com]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of Methyl 5-oxohexanoate from Cyclopentanone: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of methyl 5-oxohexanoate from cyclopentanone. This transformation is a valuable process in organic synthesis, yielding a versatile bifunctional molecule that can serve as a key building block in the development of various pharmaceutical compounds and other complex organic molecules. The synthesis is typically achieved via a two-step process involving a Baeyer-Villiger oxidation followed by a ring-opening esterification and subsequent oxidation.

Overall Reaction Scheme

The conversion of cyclopentanone to methyl 5-oxohexanoate is outlined in the following two-stage synthetic pathway:

Stage 1: Baeyer-Villiger Oxidation Cyclopentanone is first oxidized to δ-valerolactone using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction inserts an oxygen atom into the cyclic ketone, forming a lactone.

Stage 2: Ring-Opening, Esterification, and Oxidation The intermediate δ-valerolactone undergoes acid-catalyzed methanolysis to yield methyl 5-hydroxyhexanoate. Subsequent oxidation of the secondary alcohol furnishes the final product, methyl 5-oxohexanoate.

Data Presentation

The following table summarizes the key quantitative data associated with the described synthetic protocols.

| Step | Reactant | Reagent(s) | Product | Typical Yield (%) | Reaction Time (h) | Temperature (°C) |

| 1 | Cyclopentanone | m-CPBA, Dichloromethane | δ-Valerolactone | 85-95 | 4-6 | Room Temperature |

| 2a | δ-Valerolactone | Methanol, Sulfuric Acid | Methyl 5-hydroxyhexanoate | 90-98 | 2-4 | Reflux |

| 2b | Methyl 5-hydroxyhexanoate | Pyridinium chlorochromate (PCC), Dichloromethane | Methyl 5-oxohexanoate | 80-90 | 2-3 | Room Temperature |

Experimental Protocols

Step 1: Baeyer-Villiger Oxidation of Cyclopentanone to δ-Valerolactone

Materials:

-

Cyclopentanone

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve cyclopentanone (1.0 eq) in dichloromethane (approx. 0.2 M solution).

-

To the stirred solution, add m-CPBA (1.1 eq) portion-wise over 15-20 minutes, maintaining the temperature at room temperature.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (3x) to remove m-chlorobenzoic acid, and then with brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude δ-valerolactone is often of sufficient purity for the next step. If necessary, further purification can be achieved by vacuum distillation.

Step 2a: Ring-Opening Methanolysis of δ-Valerolactone to Methyl 5-hydroxyhexanoate

Materials:

-

δ-Valerolactone

-

Methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve δ-valerolactone (1.0 eq) in an excess of methanol (e.g., 5-10 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Remove the excess methanol under reduced pressure.

-

Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude methyl 5-hydroxyhexanoate. This product is often used in the next step without further purification.

Step 2b: Oxidation of Methyl 5-hydroxyhexanoate to Methyl 5-oxohexanoate

Materials:

-

Methyl 5-hydroxyhexanoate

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Sintered glass funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane, add a solution of methyl 5-hydroxyhexanoate (1.0 eq) in anhydrous dichloromethane dropwise.

-

Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

-

Wash the silica gel plug with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude methyl 5-oxohexanoate.

-

The product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Mandatory Visualizations

Caption: Overall workflow for the synthesis of Methyl 5-oxohexanoate.

Caption: Simplified mechanism of the Baeyer-Villiger oxidation.

Application Notes and Protocols for the Synthesis of 5-Oxo-Hexanoic Acid Derivatives via Acetoacetic Ester Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The acetoacetic ester synthesis is a versatile and classical method for the formation of ketones, including γ-keto acids like 5-oxo-hexanoic acid and its derivatives.[1][2] This pathway is valued for its reliability and the ability to construct complex molecular frameworks from simple starting materials.[2] The synthesis involves the alkylation of an acetoacetic ester, typically ethyl acetoacetate, followed by hydrolysis and decarboxylation to yield the target ketone.[3][4] These 5-oxo-hexanoic acid derivatives are crucial building blocks in the synthesis of various pharmaceutical compounds and heterocyclic molecules due to their bifunctional nature, containing both a ketone and a carboxylic acid.[5]

This document provides detailed experimental protocols, quantitative data, and mechanistic diagrams to guide researchers in the successful synthesis of 5-oxo-hexanoic acid derivatives.

Overall Reaction Scheme

The synthesis proceeds in three main stages:

-

Enolate Formation: Deprotonation of ethyl acetoacetate at the α-carbon using a suitable base to form a stabilized enolate.[3]

-

Alkylation: The nucleophilic enolate attacks an appropriate alkyl halide in an SN2 reaction to form a substituted β-keto ester.[4][6]

-

Hydrolysis and Decarboxylation: The substituted ester is hydrolyzed to a β-keto acid, which readily undergoes decarboxylation upon heating to yield the final ketone product.[7][8]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a 2-methyl-5-oxohexanoic acid, a derivative of 5-oxohexanoic acid. These values can serve as a general benchmark, though actual results may vary depending on the specific substrate and reaction conditions.

| Parameter | Lab Scale | Pilot Scale | Production Scale |